molecular formula C17H15FN4O4 B2672855 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034527-63-2

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2672855
CAS No.: 2034527-63-2
M. Wt: 358.329
InChI Key: ZVYAGSOVFWIHEN-UHFFFAOYSA-N
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Description

The compound “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone” is a complex organic molecule that features a combination of fluoropyrimidine, piperidine, furan, and isoxazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of each of the key functional groups and their subsequent coupling. Typical synthetic routes might include:

    Formation of the Fluoropyrimidine Moiety: This could involve the fluorination of a pyrimidine precursor.

    Synthesis of the Piperidine Ring: Piperidine can be synthesized through various methods, including hydrogenation of pyridine.

    Formation of the Furan Ring: Furan can be synthesized from furfural or other precursors.

    Synthesis of the Isoxazole Ring: Isoxazoles can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or piperidine moieties.

    Reduction: Reduction reactions could target the isoxazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles could be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound might be studied for its interactions with enzymes, receptors, or other biological targets.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly if it shows activity against specific diseases or conditions.

Industry

Industrial applications might involve its use in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate that enzyme through binding to its active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • **(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
  • **(3-(5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Uniqueness

The unique combination of fluoropyrimidine, piperidine, furan, and isoxazole moieties might confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c18-11-8-19-17(20-9-11)25-12-3-1-5-22(10-12)16(23)13-7-15(26-21-13)14-4-2-6-24-14/h2,4,6-9,12H,1,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYAGSOVFWIHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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